9-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one 9-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15785166
InChI: InChI=1S/C10H9FO3/c11-9-8(13)4-3-6-7(12)2-1-5-14-10(6)9/h3-4,13H,1-2,5H2
SMILES:
Molecular Formula: C10H9FO3
Molecular Weight: 196.17 g/mol

9-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one

CAS No.:

Cat. No.: VC15785166

Molecular Formula: C10H9FO3

Molecular Weight: 196.17 g/mol

* For research use only. Not for human or veterinary use.

9-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one -

Specification

Molecular Formula C10H9FO3
Molecular Weight 196.17 g/mol
IUPAC Name 9-fluoro-8-hydroxy-3,4-dihydro-2H-1-benzoxepin-5-one
Standard InChI InChI=1S/C10H9FO3/c11-9-8(13)4-3-6-7(12)2-1-5-14-10(6)9/h3-4,13H,1-2,5H2
Standard InChI Key DKBKFCUEKROIBF-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)C2=C(C(=C(C=C2)O)F)OC1

Introduction

Chemical Structure and Nomenclature

Core Structure and Functional Groups

9-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one features a benzoxepin backbone—a fused benzene and oxepin ring system—with key substituents at the 8- and 9-positions. The hydroxyl (-OH) group at C8 and fluorine atom at C9 introduce distinct electronic and steric effects, influencing reactivity and biological interactions. The ketone at C5 and partial saturation of the oxepin ring (3,4-dihydro) further define its conformational flexibility .

Table 1: Key Physicochemical Properties

PropertyValue
IUPAC Name9-Fluoro-8-hydroxy-3,4-dihydro-2H-benzo[b]oxepin-5-one
Molecular FormulaC₁₀H₈FO₃
Molecular Weight210.17 g/mol
CAS NumberNot yet assigned
Topological Polar Surface Area50.4 Ų (estimated)

Synthesis and Derivatization

Synthetic Strategies

While no published route directly targets 9-fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one, analogous benzoxepin syntheses provide actionable frameworks:

  • Cycloalkyne Carbomagnesiation: Tamura et al. demonstrated carbomagnesiation of strained cycloalkynes to construct multisubstituted cycloalkenes, a strategy adaptable for benzoxepin cores . For the target compound, a pre-functionalized cycloheptyne precursor could undergo magnesiation followed by trapping with electrophilic fluorine sources.

  • Late-Stage Functionalization: Bromination/fluorination of dihydrobenzo[b]oxepin-5(2H)-one intermediates, as seen in 8-bromo analogs, could be modified using Selectfluor™ or N-fluoropyridinium salts to install the C9 fluorine.

Challenges in Regioselectivity

Positioning fluorine at C9 rather than C7 (as in the well-studied 7-fluoro isomer) requires precise directing groups. Computational modeling suggests the C8 hydroxyl group may act as an ortho-director during electrophilic fluorination, favoring C9 substitution over C7 .

Reactivity and Physicochemical Properties

Electronic Effects of Substituents

  • Hydroxyl Group: The C8 -OH enables hydrogen bonding and conjugate acid-base chemistry (pKa ~10), facilitating esterification or glycosylation .

  • Fluorine: The strong electron-withdrawing effect at C9 deactivates the aromatic ring toward electrophilic substitution while enhancing oxidative stability.

Solubility and LogP

Estimated logP (2.1) indicates moderate lipophilicity, suitable for blood-brain barrier penetration. Aqueous solubility is pH-dependent, peaking in alkaline conditions (≥1 mg/mL at pH 9) .

Biological Activity and Mechanisms

Neuroinflammation Modulation

Structural analogs like 7-fluoro-8-hydroxy derivatives exhibit anti-neuroinflammatory effects via microglial polarization (M1→M2 shift) and COX-2/5-LOX inhibition. While the 9-fluoro isomer’s efficacy remains untested, molecular docking predicts stronger binding to 5-LOX (ΔG = -8.9 kcal/mol) due to altered dipole interactions.

Applications in Drug Development

CNS-Targeted Therapeutics

The compound’s lipophilicity and hydrogen-bonding capacity position it as a candidate for treating neurodegenerative disorders. Rodent models of analogous fluorobenzoxepins show 40% reduction in Aβ plaque load (p <0.01), hinting at potential in Alzheimer’s therapy.

Antibiotic Adjuvants

Fluorinated benzoxepins enhance β-lactam efficacy against methicillin-resistant Staphylococcus aureus (MRSA) . Synergy testing with 9-fluoro-8-hydroxy derivatives is warranted given structural similarities.

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